1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-
Descripción
Chemical Identity and Nomenclature of 2,3-Dihydro-2-oxo-1H-Benzimidazole-1-propanoic Acid
The compound 2,3-dihydro-2-oxo-1H-benzimidazole-1-propanoic acid possesses a well-defined chemical identity that reflects its complex heterocyclic structure. According to authoritative chemical databases, this compound is assigned the Chemical Abstracts Service registry number 75655-44-6 and maintains the molecular formula C₁₀H₁₀N₂O₃ with a molecular weight of 206.20 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(2-oxo-3H-benzimidazol-1-yl)propanoic acid, which precisely describes its structural composition.
The compound exhibits multiple synonymous names that reflect different naming conventions and structural perspectives. These include 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-, 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoic acid, and 3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid. The compound has also been referenced in pharmaceutical literature under the designation R 40385, indicating its potential therapeutic relevance.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 75655-44-6 |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| PubChem Compound Identifier | 156358 |
| International Union of Pure and Applied Chemistry Name | 3-(2-oxo-3H-benzimidazol-1-yl)propanoic acid |
| Simplified Molecular Input Line Entry System | C1=CC=C2C(=C1)NC(=O)N2CCC(=O)O |
The structural features of this compound include a benzimidazole ring system where the nitrogen atom at position 1 is substituted with a propanoic acid chain, while position 2 bears an oxo substituent that forms a lactam-like structure. This configuration results in a 2,3-dihydro-2-oxo-1H-benzimidazole core, which represents a saturated version of the benzimidazole system with enhanced pharmaceutical potential.
Historical Development of Benzimidazole-Based Carboxylic Acid Derivatives
The historical development of benzimidazole-based carboxylic acid derivatives traces back to the pioneering research on vitamin B₁₂, during which the benzimidazole nucleus was first discovered and recognized as a stable platform for drug development. This initial discovery in the 1940s marked the beginning of systematic investigations into benzimidazole chemistry, with early researchers recognizing the potential of these heterocyclic systems to provide biological responses similar to purines.
The evolution of benzimidazole carboxylic acid derivatives gained significant momentum in the 1950s and 1960s when Brink et al. identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B₁₂ and demonstrated that various derivatives possessed vitamin B₁₂-like activity. This breakthrough led to intensive research efforts focused on exploring the benzimidazole nucleus for numerous therapeutic applications. During the 1960s, Fort et al. reported the discovery of benzimidazole derivatives as proton pump inhibitors, while Burton et al. identified 2-trifluoro benzimidazoles as potent decouplers of oxidative phosphorylation in mitochondria.
The development of specific carboxylic acid derivatives within the benzimidazole family progressed through systematic structure-activity relationship studies. Research conducted in the 1970s and 1980s focused on understanding how carboxylic acid functionality could be incorporated into benzimidazole structures to enhance their pharmaceutical properties. The synthesis of 3-(1H-benzimidazole-2) propanoic acid derivatives, commonly known as Procodazol derivatives, emerged as a significant milestone in this development.
| Historical Period | Key Development | Research Focus |
|---|---|---|
| 1940s | Discovery of benzimidazole nucleus in vitamin B₁₂ research | Initial biological activity investigations |
| 1950s-1960s | Identification of vitamin B₁₂-like activity in derivatives | Structure-activity relationship studies |
| 1960s | Discovery of proton pump inhibitor properties | Therapeutic applications exploration |
| 1970s-1980s | Development of carboxylic acid derivatives | Pharmaceutical optimization |
| 1990s-2000s | Advanced synthetic methodologies | Improved synthesis and yield optimization |
| 2010s-Present | One-pot synthesis and green chemistry approaches | Sustainable and efficient production methods |
Contemporary research in the 21st century has focused on developing more efficient and environmentally friendly synthetic approaches to these derivatives. The introduction of 1-hydroxybenzotriazole-promoted methodologies represents a significant advancement, providing mild reaction conditions and eliminating the need for acid co-solvents while maintaining high yields and broad substrate scope. These modern synthetic approaches have enabled researchers to prepare extensive libraries of benzimidazole carboxylic acid derivatives for systematic biological evaluation.
Significance in Heterocyclic Chemistry and Pharmaceutical Intermediates
The significance of 2,3-dihydro-2-oxo-1H-benzimidazole-1-propanoic acid and related derivatives in heterocyclic chemistry stems from their unique structural properties and versatile reactivity patterns that make them valuable building blocks for pharmaceutical synthesis. Benzimidazole derivatives are among the most frequently utilized ring systems for small molecule drugs approved by regulatory authorities, reflecting their importance in contemporary medicinal chemistry. The compound class exhibits remarkable diversity in biological activities, encompassing roles as angiotensin II receptor blockers, anthelmintic agents, antihistamines, proton-pump inhibitors, and antipsychotic medications.
The pharmaceutical intermediate applications of these compounds are particularly noteworthy due to their ability to serve as precursors for more complex therapeutic agents. Research has demonstrated that benzimidazole carboxylic acid derivatives can be efficiently converted into various pharmacologically active compounds through well-established synthetic transformations. The presence of both the benzimidazole heterocycle and the carboxylic acid functionality provides multiple sites for chemical modification, enabling the systematic optimization of pharmacological properties through structure-activity relationship studies.
Recent synthetic methodologies have significantly enhanced the utility of these compounds as pharmaceutical intermediates. The development of one-pot conversion processes from carboxylic acids to benzimidazoles has streamlined the preparation of diverse structural analogs, facilitating rapid exploration of chemical space for drug discovery applications. These methods demonstrate broad substrate scope, successfully converting indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids into corresponding benzimidazoles with yields ranging from 80 to 99 percent.
| Application Category | Specific Uses | Research Impact |
|---|---|---|
| Pharmaceutical Intermediates | Synthesis of therapeutic agents | Enhanced drug discovery efficiency |
| Synthetic Chemistry | Building blocks for complex molecules | Improved synthetic accessibility |
| Medicinal Chemistry | Structure-activity relationship studies | Optimized pharmacological properties |
| Process Chemistry | Large-scale pharmaceutical production | Cost-effective manufacturing |
| Chemical Biology | Biological probe development | Enhanced understanding of biological systems |
The heterocyclic chemistry significance extends to the compound's role in advancing synthetic methodologies. The benzimidazole-propanoic acid system has served as a model substrate for developing new synthetic transformations and reaction conditions. Research has shown that the acidic hydrogen atoms of the methylene groups in these compounds can participate in condensation reactions with aromatic aldehydes, leading to the formation of lactam derivatives with potential therapeutic properties. These reactivity patterns have contributed to the broader understanding of heterocyclic chemistry and have informed the design of new synthetic strategies for related compound classes.
Propiedades
IUPAC Name |
3-(2-oxo-3H-benzimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)5-6-12-8-4-2-1-3-7(8)11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUDVLVVDHKDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226570 | |
| Record name | 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75655-44-6 | |
| Record name | 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075655446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Actividad Biológica
1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-, commonly referred to as 1-EBIO, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological profile, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
1H-Benzimidazole-1-propanoic acid features a benzimidazole ring structure that contributes to its biological activity. Its molecular formula is with a CAS number of 75655-45-7. The compound is synthesized through various methods, including condensation reactions involving substituted benzimidazoles and propionic acid derivatives .
The biological activity of 1H-Benzimidazole-1-propanoic acid is primarily attributed to its interaction with specific molecular targets, including ion channels and receptors.
- Ion Channel Activation : 1-EBIO acts as an activator of epithelial Ca²⁺-sensitive K⁺ channels. It has been shown to stimulate these channels in human carcinoma cells with an effective concentration (EC50) of approximately 490 μM .
- Receptor Affinity : Research indicates that derivatives of this compound exhibit varying affinities for serotonin receptors (5-HT receptors), particularly the 5-HT(4) receptor, which is involved in gastrointestinal motility and neurotransmission . Compounds with specific substitutions on the benzimidazole ring have shown selective binding characteristics, enhancing their potential as therapeutic agents.
Biological Activities
The biological activities associated with 1H-Benzimidazole-1-propanoic acid include:
- Antimicrobial Activity : Benzimidazole derivatives are known for their antimicrobial properties. A study highlighted the effectiveness of various substituted benzimidazoles against a range of bacterial strains, indicating that structural modifications can enhance their efficacy .
- Antiviral Properties : Certain benzimidazole compounds have demonstrated antiviral activity, particularly against viruses that affect the gastrointestinal tract. This activity is thought to be linked to their ability to disrupt viral replication processes .
- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. For instance, studies have shown that certain benzimidazole derivatives can inhibit topoisomerases, enzymes critical for DNA replication in cancer cells .
Case Studies
Several studies have investigated the pharmacological effects of 1H-Benzimidazole-1-propanoic acid:
- Study on Ion Channel Activation : In a controlled experiment, 1-EBIO was applied to T84 human carcinoma cells, resulting in significant activation of Ca²⁺-sensitive K⁺ channels. This activation led to increased Cl⁻ secretion, suggesting potential applications in treating conditions like cystic fibrosis .
- Serotonin Receptor Affinity Study : A series of derivatives were synthesized and tested for their affinity towards serotonin receptors. Compounds with alkyl substituents at the 3-position of the benzimidazole ring exhibited moderate to high affinity for the 5-HT(4) receptor, highlighting their potential as therapeutic agents in managing gastrointestinal disorders .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; structural modifications enhance efficacy. |
| Antiviral | Disruption of viral replication processes; potential against gastrointestinal viruses. |
| Anticancer | Inhibition of topoisomerases; affects cancer cell proliferation pathways. |
| Ion Channel Activation | Activates Ca²⁺-sensitive K⁺ channels; increases Cl⁻ secretion in epithelial cells. |
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
- CAS Number : 75655-44-6
- IUPAC Name : 3-(2-oxo-3H-benzimidazol-1-yl)propanoic acid
The compound features a benzimidazole ring that contributes to its biological activity and reactivity in chemical reactions.
Medicinal Chemistry Applications
1H-Benzimidazole derivatives have been extensively studied for their pharmacological properties. The compound exhibits promising activity against various biological targets:
- Antimicrobial Activity : Research indicates that benzimidazole derivatives can possess antibacterial and antifungal properties. For instance, studies have shown that modifications to the benzimidazole structure can enhance activity against Gram-positive and Gram-negative bacteria .
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 1H-Benzimidazole Derivative | Antibacterial | Staphylococcus aureus | |
| 1H-Benzimidazole Derivative | Antifungal | Aspergillus niger |
Biological Research Applications
The compound's interaction with biological systems makes it a valuable tool in research:
- Enzyme Inhibition Studies : The benzimidazole moiety is known to interact with various enzymes, potentially inhibiting their activity. Studies have investigated the binding affinity of these compounds to serotonin receptors (e.g., 5-HT4), demonstrating selective inhibition which can be leveraged for drug design .
Case Study: Serotonin Receptor Affinity
A series of derivatives were synthesized to evaluate their binding affinity to serotonin receptors. Compounds with specific substituents on the benzimidazole ring showed varying degrees of selectivity and potency, highlighting the importance of structural modifications in enhancing receptor interactions.
Material Science Applications
In addition to biological applications, 1H-benzimidazole derivatives are explored for their utility in materials science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical strength.
Data Table: Properties of Benzimidazole-Based Polymers
Comparación Con Compuestos Similares
Structural Analogues and Their Properties
The following table compares 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- with three analogues:
Structural and Functional Differences
Chain Length Variation: The butanoic acid analogue (CAS 3273-68-5) has an additional methylene group in its side chain compared to the target compound.
Electron-Withdrawing Groups :
- The carbonyl chloride derivative (CAS 65657-54-7) replaces the carboxylic acid with a reactive chloride group, significantly altering its chemical reactivity. The presence of a methyl group at the 3-position further modifies steric and electronic properties, making this compound suitable for nucleophilic substitution reactions.
Aromatic Substituents: The benzofuranone-benzoic acid hybrid (described in ) introduces a fused benzofuranone ring system. This structural complexity enhances π-π stacking interactions and hydrogen-bonding capacity (PSA ~100 Ų estimated), likely improving crystallinity compared to the target compound.
Métodos De Preparación
General Synthetic Strategy
The synthesis typically involves the functionalization of benzimidazolone derivatives or benzimidazole precursors with propanoic acid or its derivatives. The key steps include:
- Formation of the benzimidazole ring system or use of preformed benzimidazolone.
- Introduction of the propanoic acid side chain via alkylation or acylation.
- Oxidation or lactam formation to achieve the 2-oxo-2,3-dihydro structure.
One-Pot Dehydration and Alkylation Method (Patent CN102603650A)
This method is a modern, industrially viable approach that avoids hazardous reagents like sodium hydride and reduces waste:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Dehydration | 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one is dehydrated | Organic solvent (preferably methyl isobutyl ketone), acid scavenger, 100–120 °C, 1–3 hours | Acid binding agent used in 1:1.2–1:1.4 molar ratio; avoids sodium hydride |
| 2. Phase Separation and Alkylation | Add 4-bromo-butyric acid ethyl ester, cool to 70–90 °C, add preheated water (40–60 °C), stir to separate phases | Retain organic phase for next step | One-pot process without intermediate isolation |
| 3. Saponification | Add alkali (sodium hydroxide), react at 45–80 °C under reduced pressure (150–200 mbar) | Converts ester to acid | Efficient conversion to propanoic acid derivative |
| 4. Aftertreatment | Acidify slowly with hydrochloric acid at 40–60 °C, then heat at 90–110 °C for 2–4 hours | Filtration, washing, drying | Final product purity 98–99% by HPLC, yield ~90% |
Oxidation of 1-(3-chloropropyl)-2-substituted benzimidazole (Patent FR2563518A1)
This method involves oxidation of a chloropropyl-substituted benzimidazole intermediate to the corresponding benzimidazolone derivative:
- React 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole with 30% aqueous hydrogen peroxide.
- Heat the mixture to reflux (approx. 78 °C for ethanol solvent) for 1–48 hours depending on scale.
- Quench excess peroxide with sodium sulfite.
- Remove solvent under reduced pressure.
- Crystallize the product from 2-propanol/water mixture.
Alkylation of Benzimidazolone with Haloalkyl Propanoic Acid Esters
Earlier methods involve:
- Deprotonation of benzimidazolone nitrogen with sodium hydride in dimethylformamide (DMF).
- Reaction with 4-bromo-butyric acid ethyl ester at 20–25 °C for 4 hours.
- Workup by ether extraction, washing, drying, and concentration.
- Saponification of the ester to the acid.
This method achieves near quantitative yields but involves hazardous sodium hydride and generates significant waste, limiting industrial applicability.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| One-pot dehydration and alkylation (CN102603650A) | 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one, acid scavenger, 4-bromo-butyric acid ethyl ester, NaOH | 100–120 °C dehydration, 70–90 °C alkylation, 45–80 °C saponification | ~90% | Safe, one-pot, high purity, industrially scalable | Requires careful temperature control |
| Oxidation of 1-(3-chloropropyl)-2-substituted benzimidazole (FR2563518A1) | 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole, H2O2 | Reflux in ethanol, 1–48 h | 64–71% | Straightforward oxidation, moderate yield | Longer reaction time, intermediate isolation needed |
| Alkylation with sodium hydride (US4585770) | Benzimidazolone, sodium hydride, 4-bromo-butyric acid ethyl ester | 20–25 °C, 4 h | ~100% (intermediate) | High yield | Hazardous reagents, waste generation |
Research Findings and Notes
- The one-pot method using acid scavengers and organic solvents like methyl isobutyl ketone (MIBK) is preferred industrially due to safety and environmental benefits.
- The dehydration step is critical and must be controlled to avoid side reactions.
- Saponification under reduced pressure improves reaction efficiency and product purity.
- The oxidation method using hydrogen peroxide is a mild and green approach but may require longer reaction times and purification steps.
- Alkylation methods with sodium hydride, while effective, pose safety risks and are less favored in modern synthesis.
- Analytical data such as melting points (185 °C for final product), HPLC purity (98–99%), and elemental analysis confirm the quality of the synthesized compound.
Q & A
Q. What are the recommended methods for synthesizing 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- in laboratory settings?
Methodological Answer: The synthesis of this compound can be achieved through multicomponent reactions (MCRs) involving condensation of o-phenylenediamine derivatives with α-keto acids or esters. For example, a general procedure involves reacting 2-aminobenzimidazole precursors with propiolic acid derivatives under acidic or basic catalysis, followed by cyclization . Key steps include optimizing reaction temperature (typically 80–120°C) and solvent selection (e.g., ethanol or DMF). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound, as evidenced by related benzimidazole derivatives in CAS entries .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- NMR : Analyze - and -NMR spectra to verify the benzimidazole core (e.g., aromatic protons at δ 7.0–8.0 ppm) and the propanoic acid side chain (e.g., α-proton near δ 3.5–4.0 ppm). The 2-oxo group appears as a deshielded carbonyl carbon (~170–180 ppm in -NMR) .
- IR : Confirm the presence of carbonyl (C=O) stretches at ~1650–1750 cm and N-H stretches (imidazole) at ~3200–3400 cm .
- MS : Use high-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., CHNO, expected m/z ~206.07) and fragmentation patterns consistent with the benzimidazole backbone .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software be optimized for determining the crystal structure of this benzimidazole derivative?
Methodological Answer: For high-resolution crystal structure determination:
- Data Collection : Use synchrotron radiation or a high-flux X-ray source to enhance diffraction quality, especially for small crystals.
- SHELX Workflow :
- SHELXD : Employ dual-space methods for phase problem resolution, leveraging the compound’s heavy atoms (e.g., sulfur or halogens, if present) .
- SHELXL : Refine the structure using rigid-bond restraints for the benzimidazole ring and anisotropic displacement parameters for non-hydrogen atoms. Validate with R-factor convergence (<5%) and CheckCIF/PLATON analysis .
- Challenges : Address potential twinning or disorder in the propanoic acid side chain by applying restraints to bond lengths and angles .
Q. What strategies resolve contradictions in reactivity data when modifying substituents on the benzimidazole core?
Methodological Answer:
- Comparative DFT Studies : Use density functional theory (DFT) to model electronic effects of substituents (e.g., electron-withdrawing groups at position 5) on reactivity. Compare calculated reaction pathways (e.g., nucleophilic attack at the 2-oxo group) with experimental yields .
- Controlled Kinetic Experiments : Monitor reaction intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps. For example, steric hindrance from bulky substituents may slow cyclization, requiring elevated temperatures .
- Cross-Validation : Replicate synthesis under inert atmospheres (e.g., argon) to rule out oxidation side reactions, which may cause discrepancies in reported yields .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase enzymes). Prioritize derivatives with high binding affinity to ATP-binding pockets, guided by structural analogs like rabeprazole-related compounds .
- QSAR Analysis : Develop quantitative structure-activity relationship (QSAR) models correlating substituent properties (e.g., logP, Hammett σ) with in vitro activity data. Validate models using leave-one-out cross-validation (LOOCV) .
- ADMET Prediction : Employ SwissADME or ADMET Predictor to assess pharmacokinetic properties (e.g., solubility, CYP450 inhibition) early in the design phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
